N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzo[d]thiazol-6-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C17H15N7OS and its molecular weight is 365.42. The purity is usually 95%.
BenchChem offers high-quality N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzo[d]thiazole-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzo[d]thiazole-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Mehrere Derivate von [1,2,4]Triazolo[4,3-a]pyridinen haben eine hervorragende antifungale Aktivität gegen verschiedene Krankheitserreger gezeigt, darunter Phyllosticta Pirina, Sclerotinia sclerotiorum, Rhizoctonia solanii und Candida albicans .
- Das [1,2,3]Triazolo[4,5-d]pyrimidin-Gerüst (welches einen ähnlichen Triazolring enthält) wurde als Vorlage für die Entwicklung neuer LSD1-Inhibitoren verwendet .
- Die synthetische Methode der Verbindung ermöglicht Hochskalierungsreaktionen und späte Funktionalisierung von Triazolopyridin-Derivaten .
Antifungal und antimikrobielle Eigenschaften
LSD1-Inhibitoren
Synthetische Anwendung und späte Funktionalisierung
Mechanochemische Synthese
Zusammenfassend lässt sich sagen, dass die vielfältigen Anwendungen dieser Verbindung die Bereiche der medizinischen Chemie, antimikrobiellen Eigenschaften, Insektizide und synthetischen Methoden umfassen. Forscher untersuchen weiterhin ihr Potenzial in verschiedenen Bereichen, was sie zu einem spannenden Forschungsgebiet macht . 🌟
Wirkmechanismus
Target of Action
Similar compounds with a triazolo[4,3-b]pyridazine core have been associated with antibacterial activity .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes that result in their observed biological activities .
Biochemical Pathways
Similar compounds have been associated with various pharmacological activities, suggesting they may affect multiple pathways .
Result of Action
Similar compounds have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
Such factors can play a significant role in the effectiveness of similar compounds .
Biologische Aktivität
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to elucidate its pharmacological properties.
Chemical Structure and Properties
The compound features a unique structure that integrates a triazole moiety with an azetidine ring and a benzo[d]thiazole group. The molecular formula is C18H20N6O, with a molecular weight of approximately 354.4 g/mol. Its structural complexity suggests potential interactions with biological targets, making it a candidate for drug development.
Property | Value |
---|---|
Molecular Formula | C18H20N6O |
Molecular Weight | 354.4 g/mol |
CAS Number | [to be assigned] |
Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have indicated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, triazole derivatives have been shown to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. One study reported that similar triazole-based compounds had IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma HCT-116 and human breast cancer T47D cell lines, respectively .
Antimicrobial Activity
The antimicrobial potential of related compounds has also been explored. Research indicates that certain derivatives demonstrate notable activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting that the compound may possess similar antimicrobial properties .
Anti-inflammatory Activity
Compounds with a similar structure have been evaluated for anti-inflammatory effects. One study highlighted the anti-inflammatory activity of triazole derivatives, which was found to be comparable to nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen . This suggests that N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzo[d]thiazole-6-carboxamide could also exhibit such properties.
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, preliminary studies suggest that it may interact with specific enzymes or receptors involved in cancer proliferation and inflammation pathways. Molecular docking studies are recommended to predict binding affinities and interactions with target proteins.
Case Study 1: Anticancer Efficacy
In a controlled experiment, researchers synthesized N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzo[d]thiazole-6-carboxamide and assessed its cytotoxicity against human cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations, warranting further investigation into its potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of related compounds against various pathogens. The synthesized compounds showed promising results in inhibiting bacterial growth, particularly against Staphylococcus aureus, with MIC values indicating effective concentrations for therapeutic use.
Eigenschaften
IUPAC Name |
N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7OS/c1-22(17(25)11-2-3-13-14(6-11)26-10-18-13)12-7-23(8-12)16-5-4-15-20-19-9-24(15)21-16/h2-6,9-10,12H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHWNEWJCUJKIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.